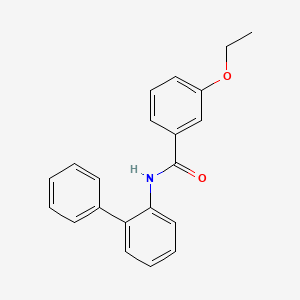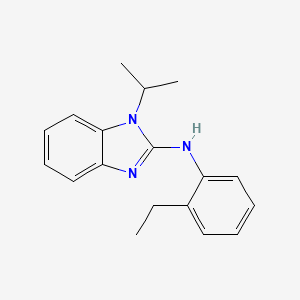![molecular formula C17H16N4S B5786543 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-microbial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce biochemical and physiological changes in cells and tissues. This compound has been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been shown to increase the production of reactive oxygen species, which can induce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has several advantages and limitations for lab experiments. One of the advantages is its potential use as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations is the lack of information on its toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine. One of the directions is the evaluation of its potential use as an anti-cancer agent in pre-clinical and clinical trials. Additionally, the development of new synthetic methods for this compound can lead to the discovery of new derivatives with improved properties. The study of the mechanism of action of this compound can also provide insights into its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has been reported using different methods. One of the commonly used methods involves the reaction of 4-allyl-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with benzyl chloride in the presence of a base. Another method involves the reaction of 3-(4-bromophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-2-carbaldehyde with 4-allyl-5-amino-4H-1,2,4-triazole in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-2-11-21-16(15-9-6-10-18-12-15)19-20-17(21)22-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMADBVWRWQIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)


![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)

![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)